1-(2-(isopentylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid
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Overview
Description
1-(2-(Isopentylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid is a complex organic compound with a unique structure that includes an imidazole ring, a carboxylic acid group, and an isopentylamino substituent
Preparation Methods
The synthesis of 1-(2-(isopentylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid typically involves multiple steps. One common synthetic route includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Industrial production methods may involve the use of advanced techniques such as alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Chemical Reactions Analysis
1-(2-(Isopentylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.
Scientific Research Applications
1-(2-(Isopentylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-(isopentylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
When compared to similar compounds, 1-(2-(isopentylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid stands out due to its unique structure and reactivity. Similar compounds include other imidazole derivatives and amino acid analogs. the presence of the isopentylamino group and the specific arrangement of functional groups confer distinct properties and applications to this compound .
Properties
Molecular Formula |
C11H17N3O3 |
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Molecular Weight |
239.27 g/mol |
IUPAC Name |
1-[2-(3-methylbutylamino)-2-oxoethyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H17N3O3/c1-8(2)3-4-12-10(15)6-14-5-9(11(16)17)13-7-14/h5,7-8H,3-4,6H2,1-2H3,(H,12,15)(H,16,17) |
InChI Key |
ROKRBGMOWCUEQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)CN1C=C(N=C1)C(=O)O |
Origin of Product |
United States |
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